molecular formula C19H19F3N6O B2502149 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2189434-97-5

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Katalognummer: B2502149
CAS-Nummer: 2189434-97-5
Molekulargewicht: 404.397
InChI-Schlüssel: HHCGRESLKIEHHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H19F3N6O and its molecular weight is 404.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H20F3N5OC_{18}H_{20}F_{3}N_{5}O, with a molecular weight of 394.39 g/mol. The structure features a pyrazole ring, an azetidine moiety, and a dihydropyridazine system, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of derivatives of pyrazole compounds. For instance, compounds similar to our target compound have shown significant activity against various bacterial strains. The IC50 values of these compounds against Mycobacterium tuberculosis ranged from 1.35 to 2.18 μM, indicating potent activity against this pathogen .

Anticancer Properties

In vitro assays have demonstrated that related pyrazole derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds with similar structural motifs were evaluated for their cytotoxicity against HEK-293 (human embryonic kidney) cells and were found to be non-toxic, suggesting a favorable safety profile while retaining efficacy against cancer cells .

The biological activity of the compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of specific enzymes involved in bacterial metabolism and proliferation.
  • DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and leading to cell death.
  • Receptor Modulation : The presence of the trifluoromethyl group may enhance binding affinity to certain biological targets, potentially modulating receptor activity.

Case Study 1: Anti-Tubercular Activity

A series of substituted pyrazole derivatives were synthesized and tested for anti-tubercular activity against Mycobacterium tuberculosis. Among them, the most active compound exhibited an IC90 value of 40.32 μM. This study highlights the potential for developing new anti-tubercular agents based on the pyrazole scaffold .

Case Study 2: Cytotoxicity Evaluation

In a separate study, several pyrazole derivatives were screened for cytotoxicity against various cancer cell lines. The results indicated that while some compounds were highly effective against cancer cells, they maintained low toxicity towards normal human cells (IC50 values above 10 μM) .

Table 1: Biological Activity Data

CompoundTarget PathogenIC50 (μM)IC90 (μM)Cytotoxicity (HEK-293)
Compound AMycobacterium tuberculosis1.353.73Non-toxic
Compound BMycobacterium tuberculosis2.184.00Non-toxic
Compound CCancer Cell Line XN/AN/AIC50 > 10 μM

Wissenschaftliche Forschungsanwendungen

Key Structural Features

FeatureDescription
Pyrazole Ring Contributes to biological activity through interactions with enzyme targets.
Pyridazine Moiety Enhances stability and solubility in biological systems.
Azetidine Group May influence pharmacokinetics and receptor binding.

Anticancer Activity

Research indicates that compounds similar to 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one exhibit promising anticancer properties. For instance, derivatives with pyrazole and pyridine moieties have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Glioma Cells

A study evaluated the compound's effectiveness against C6 glioma cells, revealing an IC₅₀ value of 5.13 µM, indicating potent anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundIC₅₀ (µM)Cell LineMechanism of Action
6-(3,5-dimethyl...)5.13C6 gliomaApoptosis, cell cycle arrest
Control8.34L929 (healthy)No cytotoxic effect

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Another area of research involves the inhibition of DHODH, an enzyme crucial for pyrimidine biosynthesis in cancer cells. The compound has been shown to inhibit DHODH effectively, leading to reduced proliferation of tumor cells.

Relevant Findings

A study demonstrated that derivatives similar to the target compound inhibited DHODH with significant potency, suggesting potential applications in cancer therapy.

General Synthetic Pathway

  • Formation of Pyrazole Ring : Reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Construction of Azetidine Moiety : Utilizing cyclization reactions involving amines and α-halo ketones.
  • Pyridazine Formation : Employing condensation reactions with suitable reagents under controlled conditions.

Eigenschaften

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O/c1-12-7-13(2)28(24-12)17-5-6-18(29)27(25-17)11-14-9-26(10-14)16-4-3-15(8-23-16)19(20,21)22/h3-8,14H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCGRESLKIEHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.